2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole
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Overview
Description
This compound features a thiazolo[5,4-d]thiazole core, which is an electron-deficient system with high oxidative stability and a rigid planar structure . These characteristics make it suitable for applications in organic electronics and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole typically involves the reaction of 4-bromopyridine with 2,5-dibromothiazolo[5,4-d]thiazole under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its ability to act as a fluorescent probe is due to the interaction between the thiazolo[5,4-d]thiazole core and metal ions, leading to changes in fluorescence emission . The electron-deficient nature of the thiazolo[5,4-d]thiazole core allows for efficient π–π stacking interactions, which are crucial for its applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[4,5-d]thiazole: Similar structure but different positioning of the thiazole rings.
2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-b]thiazole: Another structural isomer with different electronic properties.
2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[4,5-b]thiazole: Yet another isomer with distinct reactivity and applications.
Uniqueness
2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole stands out due to its high oxidative stability, rigid planar structure, and efficient intermolecular π–π overlap . These properties make it particularly suitable for applications in organic electronics and as a fluorescent probe for metal ion detection .
Properties
Molecular Formula |
C26H16N4S2 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
2,5-bis(4-pyridin-4-ylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C26H16N4S2/c1-5-21(6-2-17(1)19-9-13-27-14-10-19)23-29-25-26(31-23)30-24(32-25)22-7-3-18(4-8-22)20-11-15-28-16-12-20/h1-16H |
InChI Key |
XJHGAVIBNMDWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=NC4=C(S3)N=C(S4)C5=CC=C(C=C5)C6=CC=NC=C6 |
Origin of Product |
United States |
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